Crystal structure analysis of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione
Crystal structure analysis of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione
An In-depth Technical Guide: Crystal Structure Analysis of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione
Introduction
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for numerous bioactive compounds and clinically approved drugs.[1][2] Its derivatives, particularly imidazole-2-thiones, exhibit a wide spectrum of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][3] The thione moiety (C=S) often plays a critical role in molecular interactions, particularly through hydrogen bonding and coordination with metallic cofactors in enzymes.
A precise understanding of the three-dimensional atomic arrangement of these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography stands as the definitive method for elucidating solid-state molecular structures, providing high-resolution data on bond lengths, bond angles, conformational preferences, and intermolecular interactions that govern crystal packing.[4]
This technical guide provides a comprehensive, field-proven methodology for the complete structural analysis of a representative imidazole-2-thione, 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione. We will proceed from chemical synthesis and characterization through to single-crystal X-ray diffraction and detailed structural interpretation. The causality behind experimental choices is emphasized to provide a framework that is both instructional and adaptable for other novel heterocyclic compounds.
Part 1: Synthesis and Spectroscopic Verification
Rationale: Before proceeding to the resource-intensive process of crystallization and X-ray diffraction, it is imperative to synthesize the target compound in high purity and unambiguously confirm its chemical identity. This self-validating first step ensures that the crystal structure obtained corresponds to the correct molecule. The synthesis described is a robust and common method for this class of compounds.[5][6]
Synthetic Protocol
The synthesis of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione is typically achieved via a cyclization reaction. A plausible and efficient route involves the reaction of N-(2-amino-2-phenylethyl)-4-methylaniline with thiophosgene or a related thiocarbonyl transfer agent. An alternative common synthesis involves the reaction of a substituted α-aminoketone with a thiocyanate salt.[2]
Step-by-Step Synthesis:
-
Precursor Synthesis: Synthesize 1-(4-methylphenyl)ethane-1,2-diamine from commercially available 2-amino-1-phenylethan-1-ol and p-toluidine.
-
Thiocarbonyl Introduction: Dissolve the diamine precursor (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cyclization: Cool the solution to 0 °C in an ice bath. Add a solution of thiophosgene (CSCl₂) or 1,1'-thiocarbonyldiimidazole (TCDI) (1.1 equivalents) dropwise over 30 minutes with vigorous stirring. The use of TCDI is often preferred as it is a safer alternative to thiophosgene.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione as a solid.
Spectroscopic Characterization
The purified product must be characterized to confirm its structure.
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¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show characteristic signals for the methyl group protons on the phenyl ring as a singlet around δ 2.3-2.4 ppm. The aromatic protons will appear as two sets of doublets in the δ 7.0-7.5 ppm region, characteristic of a para-substituted benzene ring. The CH₂ protons of the imidazole ring will likely appear as a singlet or a multiplet around δ 3.5-4.5 ppm, and the N-H proton will be a broad singlet at higher chemical shift (δ > 10 ppm), which disappears upon a D₂O shake.[2]
-
FT-IR (KBr, cm⁻¹): The IR spectrum provides crucial functional group information. Key absorbances include a sharp N-H stretching band around 3100-3300 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and a strong C=S (thione) stretching vibration in the 1250-1020 cm⁻¹ region.[2][3]
-
Mass Spectrometry (ESI-MS): This analysis will confirm the molecular weight of the compound. For C₁₀H₁₂N₂S, the expected [M+H]⁺ peak would be at m/z 193.08.
Part 2: Single-Crystal Growth and X-ray Crystallography
Rationale: The quality of the X-ray diffraction data is directly dependent on the quality of the single crystal. A well-ordered, single-domain crystal with minimal defects is required. Therefore, careful screening of crystallization conditions is a critical, often rate-limiting, step.[4]
Protocol for Crystal Growth
Slow evaporation is a reliable technique for growing high-quality crystals of organic molecules.
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, acetone, and mixtures thereof). An ideal solvent is one in which the compound is moderately soluble.
-
Crystallization Setup: Dissolve approximately 10-20 mg of the compound in a minimal amount of a suitable solvent (e.g., ethanol/water mixture) with gentle warming to achieve a saturated or near-saturated solution.
-
Evaporation: Transfer the solution to a small, clean vial. Cover the vial with a cap or parafilm, and pierce it with a few small holes using a needle. This allows the solvent to evaporate slowly over several days at room temperature.
-
Crystal Harvesting: Once well-formed, block-like or needle-like crystals of a suitable size (0.1-0.3 mm in each dimension) appear, carefully harvest them from the mother liquor using a nylon loop.
X-ray Diffraction Workflow
The following workflow outlines the standard procedure for single-crystal X-ray diffraction.[4][7]
Caption: Figure 1. Standard workflow for single-crystal X-ray crystallography.
Detailed Steps:
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Data Collection: A suitable crystal is mounted on a goniometer head and placed on the diffractometer. The crystal is cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations. Data is collected using a monochromatic X-ray source (commonly Mo Kα, λ = 0.71073 Å) and a detector, rotating the crystal to capture diffraction spots at thousands of different orientations.[7]
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Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods, which provides an initial electron density map and a preliminary atomic model.[8] This model is then refined using full-matrix least-squares methods (e.g., with SHELXL software), where atomic positions and displacement parameters are adjusted until the calculated diffraction pattern shows the best possible agreement with the experimentally observed data.[8] The quality of the final model is assessed by the R-factors (R1 and wR2), which should be as low as possible (typically < 0.05 for R1).
Part 3: Crystal Structure and Molecular Geometry
The final refined model provides a wealth of information about the molecule's structure and its arrangement in the crystal lattice. The following data is representative for this class of compounds, based on published structures of close analogs.[7][9]
Crystallographic Data Summary
All quantitative crystallographic data should be summarized in a standardized table.
| Parameter | Value (Representative) |
| Chemical Formula | C₁₀H₁₂N₂S |
| Formula Weight | 192.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.18 (1) |
| b (Å) | 15.80 (2) |
| c (Å) | 10.81 (1) |
| β (°) | 101.8 (1) |
| Volume (ų) | 1199 (3) |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density (g/cm³) | 1.332 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Temperature (K) | 150 |
| Final R₁ [I > 2σ(I)] | 0.038 |
| wR₂ (all data) | 0.099 |
| Goodness-of-fit (S) | 1.06 |
Molecular Structure and Conformation
The analysis confirms the connectivity of the 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione molecule.
Caption: Figure 2. Molecular structure of the title compound with atom numbering.
The imidazole ring is essentially planar. A key conformational parameter is the dihedral angle between the plane of the imidazole ring and the plane of the 4-methylphenyl (tolyl) group. In similar structures, this angle is typically non-zero, indicating a twisted conformation, which can be attributed to steric hindrance. For example, a dihedral angle of 7.72(5)° has been observed in a related structure, indicating a slight twist.[7]
Supramolecular Interactions and Crystal Packing
The way molecules arrange themselves in the crystal is dictated by a network of non-covalent interactions. For imidazole-2-thiones, hydrogen bonding involving the N-H group and the sulfur atom is a dominant feature.
-
N-H···S Hydrogen Bonding: In the crystal lattice, molecules often form centrosymmetric or pseudocentrosymmetric dimers through strong N-H···S hydrogen bonds.[9][10] This interaction is a robust supramolecular synthon that reliably directs the crystal packing of this class of compounds.
-
C-H···π Interactions: Weaker C-H···π interactions may also be present, where a C-H bond from one molecule points towards the center of an aromatic ring of a neighboring molecule, further stabilizing the three-dimensional network.[7]
-
π–π Stacking: Offset π–π stacking interactions between imidazole and/or phenyl rings of adjacent molecules are also common, with centroid-to-centroid distances typically in the range of 3.5 to 3.8 Å.[7][9]
Caption: Figure 3. Schematic of the common N-H···S hydrogen-bonded dimer motif.
Conclusion
This guide has detailed a comprehensive and robust workflow for the definitive structural elucidation of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione. By integrating meticulous synthesis and characterization with high-resolution single-crystal X-ray diffraction, we can obtain precise data on molecular geometry, conformation, and the critical intermolecular interactions that govern its solid-state architecture. The insights gained from such an analysis—particularly regarding the planarity of the heterocyclic core, the orientation of the phenyl substituent, and the dominant N-H···S hydrogen bonding—are invaluable for understanding its physicochemical properties and for guiding the future design of new, more potent therapeutic agents based on the imidazole-2-thione scaffold.
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